molecular formula C10H7ClN2O2 B2798713 1-Chloro-4-methyl-6-nitroisoquinoline CAS No. 2377035-85-1

1-Chloro-4-methyl-6-nitroisoquinoline

Cat. No.: B2798713
CAS No.: 2377035-85-1
M. Wt: 222.63
InChI Key: YGQVNDGXSBWYRV-UHFFFAOYSA-N
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Description

1-Chloro-4-methyl-6-nitroisoquinoline is a synthetically valuable nitro- and chloro-substituted isoquinoline derivative. Isoquinoline scaffolds are prominent in medicinal chemistry due to their diverse biological activities . The presence of both an electron-withdrawing nitro group and a reactive chlorine atom on the isoquinoline ring system makes this compound a versatile and multifunctional intermediate for constructing more complex molecules, particularly in drug discovery programs . Its primary research value lies in its potential as a key precursor for the synthesis of kinase inhibitors, which are a major focus in the treatment of diseases like cancer, glaucoma, and diabetic retinopathy . The chloro substituent is a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of nitrogen-based nucleophiles such as piperazines and other amines to create diverse chemical libraries . Concurrently, the nitro group can be selectively reduced to a corresponding amino derivative, a crucial intermediate for further functionalization, or participate in various cyclization reactions . This combination of functional groups enables researchers to efficiently explore structure-activity relationships (SAR), particularly in the development of targeted therapies such as opioid receptor ligands, where substitutions on the isoquinoline ring are known to critically influence receptor binding affinity and selectivity . This compound is provided for research applications exclusively. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

1-chloro-4-methyl-6-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-12-10(11)8-3-2-7(13(14)15)4-9(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQVNDGXSBWYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methyl-6-nitroisoquinoline can be synthesized through several methods. One common approach involves the nitration of 1-chloro-4-methylisoquinoline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methyl-6-nitroisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon or platinum oxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Products include 1-azido-4-methyl-6-nitroisoquinoline or 1-thio-4-methyl-6-nitroisoquinoline.

    Reduction: The major product is 1-chloro-4-methyl-6-aminoisoquinoline.

    Oxidation: The major product is 1-chloro-4-carboxy-6-nitroisoquinoline.

Scientific Research Applications

1-Chloro-4-methyl-6-nitroisoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme mechanisms and interactions.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methyl-6-nitroisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Differences :

  • Substituents : Chloro (position 1), methoxy (position 6).
  • Molecular Formula: C₁₀H₈ClNO.

Properties :

  • Physical State : Pale yellow to brown solid.
  • Solubility: Moderately soluble in ethanol and dichloromethane; low water solubility .
  • Reactivity : The methoxy group (electron-donating) enhances aromatic ring nucleophilicity compared to the nitro group (electron-withdrawing) in the target compound.

1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6)

Structural Differences :

  • Substituents : Chloro (position 1), methyl (position 6), nitro (position 5).
  • Molecular Formula : C₁₀H₇ClN₂O₂ (same as the target compound but with substituents at different positions).

Properties :

  • Physical State: Not explicitly reported, but nitro groups typically reduce solubility in polar solvents.
  • Safety Data: Requires precautions for inhalation and skin contact, as noted in its safety data sheet .

Reactivity : The nitro group at position 5 may alter regioselectivity in reactions compared to the target compound’s nitro group at position 6.

Other Structural Analogues

  • 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate: A non-isoquinoline heterocycle with bromo and carboxylate substituents, highlighting divergent applications in coordination chemistry .
  • Unsubstituted Isoquinoline: Lacks functional groups, rendering it less reactive but more volatile compared to halogenated/nitro derivatives.

Comparative Data Table

Property 1-Chloro-4-methyl-6-nitroisoquinoline 1-Chloro-6-methoxy-isoquinoline 1-Chloro-6-methyl-5-nitroisoquinoline
CAS Number Not reported 132997-77-4 943606-84-6
Molecular Weight (g/mol) 315.17 (reported) ~197.63 (calculated) Not reported
Key Substituents Cl (1), CH₃ (4), NO₂ (6) Cl (1), OCH₃ (6) Cl (1), CH₃ (6), NO₂ (5)
Solubility Likely low in water Moderate in ethanol/DCM Insufficient data
Reactivity Profile Nitro enhances electrophilicity Methoxy enhances nucleophilicity Positional nitro alters regioselectivity

Q & A

Q. What are the key synthetic routes for 1-chloro-4-methyl-6-nitroisoquinoline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves sequential functionalization of the isoquinoline scaffold. A validated approach includes:

Cyclization : Formation of the isoquinoline core using precursors like 4-methoxyaniline, followed by nitration and chlorination steps .

Nitration : Controlled addition of nitric acid or mixed acids at low temperatures (0–5°C) to minimize over-nitration.

Chlorination : Use of POCl₃ or SOCl₂ under reflux conditions to introduce the chloro substituent.
Optimization : Reaction yields (65–80%) depend on stoichiometry, solvent polarity (e.g., chlorobenzene for high-temperature stability), and purification via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group deshielding effects) and monitors reaction progress .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 216.068 g/mol for related chlorinated isoquinolines) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction completion using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reaction pathways for nitro-chlorinated isoquinolines?

Discrepancies in yields (e.g., 65% vs. 80%) often arise from:

  • Reagent Purity : Trace impurities in starting materials (e.g., 4-methoxyaniline) can alter reaction kinetics.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate nitration but increase side reactions.
  • Temperature Control : Exothermic nitration requires precise cooling to avoid decomposition.
    Methodology : Systematic Design of Experiments (DoE) using fractional factorial designs can isolate critical variables .

Q. What strategies ensure accurate crystallographic analysis of this compound derivatives?

  • Data Collection : Use high-resolution synchrotron X-ray sources for small-molecule crystals.
  • Refinement Software : SHELXL (via SHELX suite) is preferred for robust refinement of hydrogen bonding networks and thermal parameters .
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify intermolecular interactions (e.g., R₂²(8) motifs in nitro groups) .

Q. How does the nitro group in this compound influence its intermolecular interactions?

The nitro group acts as a hydrogen-bond acceptor, forming directional interactions with proton donors (e.g., NH in amines). These interactions:

  • Stabilize crystal packing, as seen in related quinoline derivatives with similar substituents .
  • Enhance solubility in polar solvents (e.g., DMSO) due to dipole-dipole interactions.
    Experimental Validation : Use Cambridge Structural Database (CSD) queries to compare bond lengths and angles with analogous structures .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • In Vitro Assays : Screen against bacterial strains (e.g., Mycobacterium tuberculosis) using microdilution methods (MIC ≤ 1 µg/mL for active compounds) .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin) and solvent-only blanks to validate results.
  • Mechanistic Studies : Molecular docking to assess binding affinity with target enzymes (e.g., PI3K/mTOR inhibitors) .

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